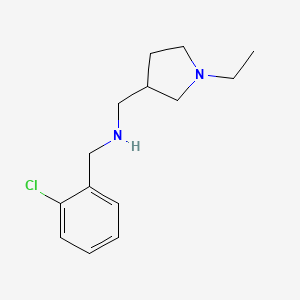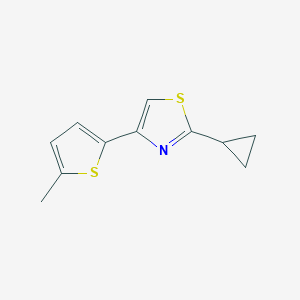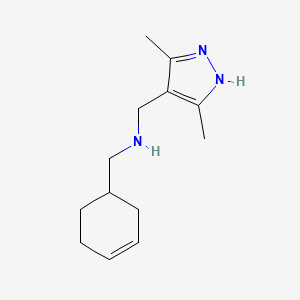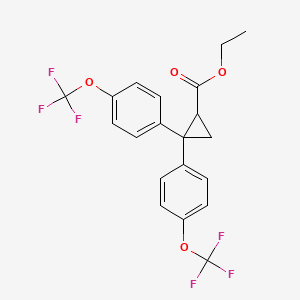
1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrole ring substituted with a phenyl group bearing triethylsilyl groups and a dicyclohexylphosphanyl group. Its unique structure imparts distinctive chemical properties, making it valuable for various applications.
Métodos De Preparación
The synthesis of 1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the substituted phenyl and pyrrole intermediates, followed by coupling reactions to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrrole rings are replaced with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong acids, bases, and organometallic compounds. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to impart specific properties to the final products.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(2,6-Bis(triethylsilyl)phenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole stands out due to its distinctive substituents and the resulting chemical properties. Similar compounds include:
1-(2,6-Dimethylphenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole: Lacks the triethylsilyl groups, resulting in different reactivity and applications.
1-(2,6-Diphenylphenyl)-2-(dicyclohexylphosphanyl)-1H-pyrrole:
The unique combination of triethylsilyl and dicyclohexylphosphanyl groups in this compound imparts specific properties that make it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C34H58NPSi2 |
|---|---|
Peso molecular |
568.0 g/mol |
Nombre IUPAC |
[1-[2,6-bis(triethylsilyl)phenyl]pyrrol-2-yl]-dicyclohexylphosphane |
InChI |
InChI=1S/C34H58NPSi2/c1-7-37(8-2,9-3)31-25-19-26-32(38(10-4,11-5)12-6)34(31)35-28-20-27-33(35)36(29-21-15-13-16-22-29)30-23-17-14-18-24-30/h19-20,25-30H,7-18,21-24H2,1-6H3 |
Clave InChI |
GZHCQKZGSLWFPT-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C1=C(C(=CC=C1)[Si](CC)(CC)CC)N2C=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Diphenyl(2'-(triethylsilyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14914306.png)







![2-(4-(Tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl)ethan-1-ol](/img/structure/B14914362.png)

![n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14914378.png)
